molecular formula C12H9BCl2O2 B1316181 (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1025736-43-9

(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1316181
CAS No.: 1025736-43-9
M. Wt: 266.9 g/mol
InChI Key: HKWYWWYEYYTNGU-UHFFFAOYSA-N
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Description

(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two chlorine atoms at the 3’ and 4’ positions. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding biphenyl precursor. One common method is the palladium-catalyzed borylation of 3’,4’-dichloro-[1,1’-biphenyl]-4-yl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and chlorine substituents, which enhance its reactivity and versatility in various chemical reactions. This compound’s ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWYWWYEYYTNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585711
Record name (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025736-43-9
Record name (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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